molecular formula C7H8O3 B8785688 6-ethyl-4-hydroxy-2H-pyran-2-one CAS No. 36795-97-8

6-ethyl-4-hydroxy-2H-pyran-2-one

Cat. No.: B8785688
CAS No.: 36795-97-8
M. Wt: 140.14 g/mol
InChI Key: IETIERQJAXZVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-4-hydroxy-2H-pyran-2-one (CAS: 36795-97-8) is a substituted pyranone derivative characterized by a six-membered oxygen-containing heterocyclic ring. Its molecular formula is C₇H₈O₃, with a molecular weight of 140.14 g/mol. The compound features a hydroxyl group at the 4-position and an ethyl substituent at the 6-position on the pyran-2-one ring.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of 6-ethyl-4-hydroxy-2H-pyran-2-one exhibit significant biological activities. In particular:

  • Anticancer Activity : Studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that modifications to the compound enhanced its antiproliferative properties against human neuroblastoma cells, with IC50_{50} values indicating potent activity .
CompoundCell LineIC50_{50} (µM)
This compoundSH-SY5Y6.7 - >200

Agrochemicals

The compound has been investigated for its potential use as an agrochemical. Its derivatives have shown promise as fungicides and herbicides due to their ability to inhibit specific enzymes involved in plant growth and pathogen resistance. A notable study demonstrated that certain derivatives effectively inhibited fungal growth in vitro, suggesting potential applications in crop protection .

Material Science

This compound has also been explored for its role in developing new materials. Its unique chemical structure allows it to be incorporated into polymers, enhancing properties such as thermal stability and mechanical strength. Research has focused on synthesizing copolymers that utilize this compound to improve material performance in various applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of several derivatives of this compound on human neuroblastoma cells. The research utilized various concentrations of the compounds and assessed cell viability through MTT assays. The results indicated a dose-dependent response, with some derivatives showing significant cytotoxicity compared to control groups.

Case Study 2: Agrochemical Efficacy

In another study focusing on agricultural applications, researchers synthesized several derivatives of this compound and tested them against common agricultural pathogens. The results revealed that specific compounds exhibited strong antifungal activity, effectively reducing fungal colony counts in treated samples compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-ethyl-4-hydroxy-2H-pyran-2-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves condensation and cyclization strategies. For example:

  • Condensation of ethyl acetoacetate derivatives with ethyl vinyl ketone in basic conditions (e.g., KOH/EtOH), followed by acid-catalyzed cyclization .
  • Alkylation of 4-hydroxy-2H-pyran-2-one precursors using ethyl halides or ethylating agents (e.g., ethyl bromide) under phase-transfer catalysis .

Optimization Tips:

  • Control reaction temperature (60–80°C) to minimize side products.
  • Use anhydrous solvents (e.g., THF or DMF) to enhance yield.
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for signals at δ 2.4–2.6 ppm (ethyl CH2), δ 5.8–6.1 ppm (pyranone ring protons), and δ 12–14 ppm (hydroxy group, broad singlet) .
    • ¹³C NMR: Confirm carbonyl (C=O) at ~165 ppm and ethyl carbons at 15–25 ppm .
  • IR Spectroscopy: Peaks at 3200–3400 cm⁻¹ (O-H stretch) and 1680–1700 cm⁻¹ (C=O stretch) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group observed in related pyranones) .

Validation: Cross-reference with HRMS (e.g., [M+H]+ calculated for C₈H₁₀O₃: 154.0630) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) of this compound?

Methodological Answer: Discrepancies may arise from:

  • Purity Variations: Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay Conditions: Standardize MIC testing (e.g., broth microdilution vs. agar diffusion) and cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
  • Structural Analogues: Compare activities of derivatives (e.g., 6-methyl or 6-propyl variants) to isolate substituent effects .

Case Study: Inconsistent antifungal data may stem from solvent choice (DMSO vs. aqueous buffers); use solvent controls and minimal inhibitory concentration (MIC) validation .

Q. What computational strategies predict the reactivity of this compound in novel reactions (e.g., electrophilic substitution)?

Methodological Answer:

  • DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C-3 or C-5 positions) .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. ethanol) on reaction pathways .
  • QSPR Models: Use PubChem data (e.g., logP, polar surface area) to correlate substituents (ethyl vs. methyl) with reaction rates .

Example: Predict regioselectivity in Biginelli reactions by analyzing electron density maps at the C-4 hydroxy group .

Q. How can researchers troubleshoot low yields in the alkylation of 4-hydroxy-2H-pyran-2-one to introduce the ethyl group?

Methodological Answer: Common Issues:

  • Incomplete Alkylation: Use excess ethyl iodide (1.5 eq) and a strong base (e.g., NaH in DMF) .
  • Byproduct Formation: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Quench unreacted reagents with aqueous NH4Cl.
  • Purification Challenges: Employ reverse-phase HPLC (C18 column, methanol/water) to isolate the target compound from hydroxylated byproducts .

Pro Tip: Optimize reaction time (8–12 hours) and temperature (50–60°C) to balance yield and selectivity .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies on this compound derivatives?

Methodological Answer:

  • Core Modifications: Synthesize analogues with varied substituents (e.g., 6-ethyl → 6-aryl or 6-halo) to assess electronic effects .
  • Bioisosteric Replacements: Replace the ethyl group with isosteres (e.g., cyclopropyl or vinyl) to probe steric contributions .
  • Pharmacokinetic Profiling: Evaluate logP (octanol/water partition) and metabolic stability (e.g., microsomal assays) to link structure to bioavailability .

Data Analysis: Use multivariate regression to correlate substituent parameters (Hammett σ, molar refractivity) with bioactivity .

Comparison with Similar Compounds

Key Properties and Occurrence

  • Ethyl-substituted derivatives likely follow similar routes with modified alkyl precursors.
  • Natural Sources: The compound has been identified as a structural unit in Puniceusine L, an isoquinoline alkaloid isolated from the deep-sea fungus Aspergillus puniceus.

Comparison with Structurally Similar Compounds

The following table compares 6-ethyl-4-hydroxy-2H-pyran-2-one with analogous pyranones, highlighting structural variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Stability (logS)* Reference
This compound 4-OH, 6-Ethyl C₇H₈O₃ 140.14 Bioactive natural product unit N/A
4-Hydroxy-6-methyl-2H-pyran-2-one 4-OH, 6-Methyl C₆H₆O₃ 126.11 Synthetic intermediate; mp 186–188°C N/A
5-Hydroxy-2-methyl-4H-pyran-4-one 5-OH, 2-Methyl (4H-pyran-4-one) C₆H₆O₃ 126.11 Stability logS = 6.32 6.32
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one 5-OH, 2-Hydroxymethyl C₆H₆O₄ 142.11 Intermediate in organic synthesis 6.06
3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-pyran-4-one 3-OH, 6-Hydroxymethyl, 2-Methyl C₇H₈O₄ 156.14 Higher stability (logS = 6.48) 6.48
4-Hydroxy-6-(3-methylbutyl)-2H-pyran-2-one 4-OH, 6-(3-methylbutyl) C₁₀H₁₄O₃ 182.22 Increased lipophilicity N/A

*logS values (aqueous solubility) from ; higher values indicate lower solubility.

Structural and Functional Insights

Substituent Effects on Stability: Ethyl vs. Hydroxyl Position: 4-Hydroxy-2H-pyran-2-ones (target compound) differ from 5-hydroxy-4H-pyran-4-ones (e.g., Entry 24 in ) in ring tautomerism and hydrogen-bonding capacity, impacting acidity and reactivity.

Biological Relevance: The ethyl-substituted compound is integrated into Puniceusine L, which exhibits enzyme inhibition properties, likely due to the pyranone unit’s ability to chelate metal ions or interact with protein active sites. In contrast, 3-hydroxy-6-(hydroxymethyl)-2-methyl-4H-pyran-4-one (logS = 6.48) shows higher stability, making it suitable for pharmaceutical formulations.

Synthetic Accessibility :

  • 2H-pyran-2-ones are often synthesized via acid-catalyzed cyclization or condensation reactions. Ethyl-substituted derivatives may require alkylation steps or tailored precursors.

Properties

CAS No.

36795-97-8

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

6-ethyl-4-hydroxypyran-2-one

InChI

InChI=1S/C7H8O3/c1-2-6-3-5(8)4-7(9)10-6/h3-4,8H,2H2,1H3

InChI Key

IETIERQJAXZVEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=O)O1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-propionyl-4-hydroxy-5-carboxy-6-ethyl-2-pyrone (7 gm) in concentrated sulphuric acid (14 ml) and water (2 ml) was heated in an oil bath set at 120° C. for 2 hours. The solution was cooled and then poured into ice. The insoluble solid was filtered. The filtrate was extracted with ethyl acetate (3×100 ml). The combined organic layer was dried over magnesium sulphate and evaporated to give a dirty brown solid. The combined solid from the filtration and the extraction was purified by flash column chromatography (Whatman LPS-II silica gel, elution gradient: 40 to 80% ethyl acetate:pet. ether 30-60) to give 4-hydroxy-6-ethyl-2-pyrone, which was further purified by recrystallization from ether. (Yield: 2.7 gm), m.p. 106°-108° C.
Name
3-propionyl-4-hydroxy-5-carboxy-6-ethyl-2-pyrone
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 25% (v/v) trifluoroacetic acid (TFA) in trifluoroacetic anhydride (TFAA, 1117 mL) was placed in a 2 liter round bottom flask and cooled in an ice bath for 40 minutes. Crude compound U was loaded into an addition funnel and slowly added to the stirred mixture over 2 hours. The reaction was allowed to warm up to room temperature overnight. The TFA/TFAA solution was removed by rotary evaporation. Residual TFA could be removed azeotropically with toluene. The residue was then purified by silica gel chromatography eluting with a gradient of 10-50% ethyl acetate in dichloromethane. The appropriate fractions were collected and concentrated by rotary evaporation to yield compound V (63.15 g, 45%) as a yellow solid. 1H NMR CDCl3 δ: 11.08 (bs, 1H), 6.00 (s, 1H), 5.59 (s, 1H), 2.52 (q, 2H, J=8.0 Hz), 1.22 (t, 3H, J=8.0 Hz). ESMS m/z: 141.0 [M+H+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1117 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.